N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

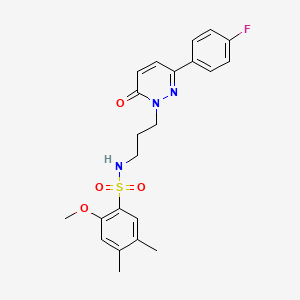

N-(3-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a structurally complex small molecule featuring a pyridazinone core, a fluorinated aromatic system, and a benzenesulfonamide moiety. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group) is linked via a propyl chain to a 2-methoxy-4,5-dimethylbenzenesulfonamide group. The methoxy and methyl groups on the benzene ring may influence solubility and metabolic stability.

Properties

IUPAC Name |

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S/c1-15-13-20(30-3)21(14-16(15)2)31(28,29)24-11-4-12-26-22(27)10-9-19(25-26)17-5-7-18(23)8-6-17/h5-10,13-14,24H,4,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFDKMMWDGTWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.

Pharmacokinetics

The presence of functional groups such as the fluorophenyl and methoxy groups may influence its pharmacokinetic properties.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown.

Biological Activity

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C19H22FN3O3S

- Molecular Weight : 397.46 g/mol

- CAS Number : 1283109-64-7

Structure

The compound features a pyridazine core substituted with a fluorophenyl group and a sulfonamide moiety, which are crucial for its biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in cancer proliferation, particularly histone deacetylases (HDACs). Inhibitors of HDACs can lead to increased acetylation of histones, resulting in altered gene expression associated with cell cycle regulation and apoptosis.

Antitumor Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 1.30 | Induces apoptosis and G2/M phase arrest |

| MDA-MB-231 (Breast) | 2.50 | Inhibits cell proliferation |

| A2780 (Ovarian) | 1.80 | Promotes cell cycle arrest |

These results indicate that the compound exhibits significant antiproliferative activity across multiple tumor types.

Case Studies

-

HepG2 Cell Studies :

- In vitro assays showed that treatment with varying concentrations of the compound resulted in increased apoptosis rates from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM). This suggests a dose-dependent effect on inducing cell death in liver cancer cells.

-

Combination Therapy :

- When combined with standard chemotherapeutics like taxol and camptothecin, the compound enhanced their efficacy, demonstrating potential for use in combination therapies to improve clinical outcomes in cancer treatment.

Absorption and Distribution

The compound exhibits favorable pharmacokinetic properties, including good solubility and permeability, which are critical for oral bioavailability.

Toxicity Profile

Preliminary toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses, making it a promising candidate for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide-containing derivatives, focusing on physicochemical properties, synthetic methodologies, and functional groups.

Table 1: Comparative Analysis of Sulfonamide Derivatives

*Calculated from molecular formula (C₁₇H₁₆FN₃O₄S).

†Estimated based on analogous structures.

‡Calculated from molar mass (50 mg, 0.120 mmol).

Key Observations

Structural Diversity: The target compound’s pyridazinone core distinguishes it from analogs with chromenone (), benzo-oxazinone (), or furopyridine () systems.

Synthetic Approaches: The target likely requires amide/sulfonamide coupling steps, similar to the HATU-mediated synthesis in (). () uses Cs₂CO₃-driven nucleophilic substitution for oxadiazole formation, highlighting divergent strategies for heterocycle integration.

Physicochemical Properties :

- The target’s lower molecular weight (~393 g/mol) compared to Example 2 (589 g/mol, ) suggests better bioavailability, adhering to Lipinski’s “Rule of Five.”

- Methoxy/Methyl Groups : These substituents may enhance metabolic stability relative to the unprotected aromatic systems in Example 1 ().

Functional Group Implications :

- The 4-fluorophenyl group is a shared feature (target, ), likely improving membrane permeability and target affinity.

- Example 3’s furopyridine-carboxamide () and the target’s sulfonamide represent distinct pharmacophoric strategies, with sulfonamides often favoring charged target interactions.

Research Findings

- Spectroscopic Characterization: () validates IR and ¹H NMR for confirming heterocyclic systems, which would apply to the target’s pyridazinone and sulfonamide groups.

- Thermal Stability: Example 2’s high melting point (175–178°C, ) correlates with its rigid chromenone-pyrazolo-pyrimidine system, whereas the target’s flexible propyl linker may reduce crystallinity.

- Synthetic Complexity : Multi-step routes (e.g., coupling, cyclization) are common across analogs, suggesting the target’s synthesis would require similar expertise in heterocyclic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.